Nip-121

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. It is a substance registered under the Unique Ingredient Identifier (UNII) system, which provides a unique, unambiguous identifier for substances in products regulated by the Food and Drug Administration (FDA).

化学反応の分析

Nip-121 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Nip-121 has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.

Medicine: It is investigated for its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical products.

作用機序

The mechanism of action of Nip-121 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Nip-121 can be compared with other similar compounds, such as:

NIP-122: A compound with a similar structure but different functional groups.

NIP-123: A compound with similar biological activity but different chemical properties.

This compound is unique due to its specific molecular structure and the particular interactions it undergoes in various chemical and biological contexts .

生物活性

Nip-121 is a potassium channel opener (PCO) that has garnered attention for its vasorelaxant properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on vascular tissues, and relevant case studies.

This compound operates primarily by opening ATP-sensitive potassium channels, leading to hyperpolarization of vascular smooth muscle cells. This hyperpolarization results in relaxation of the smooth muscle and subsequent vasodilation. The compound has been shown to effectively relax rat aortic strips precontracted with calcium ionophore A23187, indicating its potency as a vasorelaxant agent.

Key Findings:

- Vasorelaxation : this compound induces full relaxation of A23187-precontracted arteries, which is attributed to its potassium channel opening activity .

- Calcium Influx Inhibition : The relaxant effect is associated with the inhibition of calcium influx through membrane channels .

- Competitive Antagonism : The effects of this compound can be competitively antagonized by glibenclamide, an ATP-sensitive potassium channel blocker, demonstrating its mechanism involves these channels .

Comparative Potency

In comparative studies, this compound has been found to have similar potency to other known PCOs such as cromakalim and nicorandil. The effective concentration range for relaxation was consistent with previous reports on potassium channel opening activity .

| Compound | Apparent pA2 Value |

|---|---|

| This compound | 7.28 |

| Cromakalim | 7.47 |

Effects on Contraction Induction

This compound has been evaluated for its inhibitory properties against various contraction-inducing agents:

- High Potassium and Norepinephrine : It inhibited contractions induced by high potassium (KCl) and norepinephrine in a concentration-dependent manner .

- Calcium Mobilization : Studies indicated that while this compound inhibited late-phase increases in cytosolic calcium levels induced by norepinephrine, it did not affect the initial calcium spike .

Case Study 1: Vasorelaxant Properties

A study conducted on isolated rat aorta demonstrated that this compound effectively reduced norepinephrine-induced contractions. The results indicated that while this compound inhibited late-phase calcium mobilization, it did not impact the initial phase, suggesting a selective action mechanism.

Case Study 2: Comparative Analysis with Cromakalim

In a comparative analysis involving both this compound and cromakalim, researchers noted that both compounds exhibited similar vasorelaxant effects; however, this compound displayed a more favorable activity profile under certain experimental conditions .

特性

CAS番号 |

135244-62-1 |

|---|---|

分子式 |

C16H19N3O4 |

分子量 |

317.34 g/mol |

IUPAC名 |

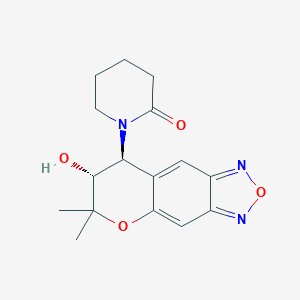

1-[(7R,8S)-7-hydroxy-6,6-dimethyl-7,8-dihydropyrano[2,3-f][2,1,3]benzoxadiazol-8-yl]piperidin-2-one |

InChI |

InChI=1S/C16H19N3O4/c1-16(2)15(21)14(19-6-4-3-5-13(19)20)9-7-10-11(18-23-17-10)8-12(9)22-16/h7-8,14-15,21H,3-6H2,1-2H3/t14-,15+/m0/s1 |

InChIキー |

KMXPHBJUGYLXDM-LSDHHAIUSA-N |

SMILES |

CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |

異性体SMILES |

CC1([C@@H]([C@H](C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |

正規SMILES |

CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |

同義語 |

7,8-dihydro-6,6-dimethyl-7-hydroxy-8-(2-oxo-piperidin-1-yl)-6H-pyrano(2,3)benz-2,1,3-oxadiazole NIP 121 NIP-121 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。